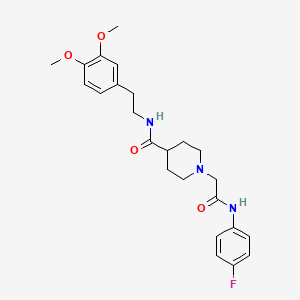

N-(3,4-dimethoxyphenethyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O4/c1-31-21-8-3-17(15-22(21)32-2)9-12-26-24(30)18-10-13-28(14-11-18)16-23(29)27-20-6-4-19(25)5-7-20/h3-8,15,18H,9-14,16H2,1-2H3,(H,26,30)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRYPQLZODLUDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenethyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 399.426 g/mol. Its structure features a piperidine ring, which is known for its diverse biological activities, particularly in neuropharmacology and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C20H24FN3O3 |

| Molecular Weight | 399.426 g/mol |

| CAS Number | 852374-16-4 |

Research indicates that compounds similar to this compound often interact with various receptors in the central nervous system (CNS). The following mechanisms are particularly relevant:

- Opioid Receptor Modulation : Compounds with structural similarities have shown significant affinity for opioid receptors. For instance, studies have demonstrated that modifications to the piperidine structure can enhance selectivity for mu-opioid receptors, which are crucial for pain management and analgesic effects .

- Serotonin Receptor Interaction : The presence of aromatic groups in the compound suggests potential interactions with serotonin receptors, which could influence mood regulation and anxiety levels.

- Inhibition of Acetylcholinesterase : Some derivatives of piperidine have been noted for their ability to inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Antitumor Activity

A significant area of research involves the antitumor properties of related compounds. In one study, various piperazine derivatives were synthesized and evaluated for their activity against cancer cell lines. The results indicated that certain modifications could enhance cytotoxicity against specific tumors . The compound under discussion may exhibit similar properties due to its structural features.

Antibacterial and Antifungal Activity

Preliminary studies have suggested that compounds with similar structures possess antibacterial and antifungal properties. For example, a series of piperazine derivatives were tested against various bacterial strains and fungi, showing promising results in inhibiting growth . This opens avenues for exploring this compound as a potential therapeutic agent.

Case Studies

-

Case Study on Opioid Receptor Affinity :

A study published in PubMed evaluated the binding affinities of various piperidine derivatives at opioid receptors. The findings revealed that specific modifications could lead to enhanced mu-opioid receptor selectivity, which is crucial for developing analgesics with reduced side effects . -

Antitumor Efficacy Evaluation :

In another investigation involving a series of piperazine derivatives, researchers assessed their antitumor efficacy using MTT assays on different cancer cell lines. The study concluded that certain structural modifications significantly increased cytotoxicity and induced apoptosis in cancer cells .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily due to its interaction with sigma receptors, which are implicated in various neurological and psychiatric disorders.

- Sigma Receptor Agonism : Research indicates that this compound acts as a potent agonist for sigma receptors, particularly σ1 and σ2 subtypes. These receptors are involved in modulating neurotransmitter release and have been linked to neuroprotective effects and the modulation of pain perception .

- Potential Antidepressant Effects : Given the role of sigma receptors in mood regulation, compounds that target these receptors may exhibit antidepressant-like effects. Studies have shown that sigma receptor agonists can influence serotonin and dopamine pathways, suggesting a potential application in treating depression .

Imaging Applications

Recent advancements in molecular imaging highlight the utility of this compound in positron emission tomography (PET) studies.

- Radioligand Development : The compound has been explored as a radioligand for PET imaging, allowing researchers to visualize sigma receptor activity in vivo. This application is crucial for understanding the role of sigma receptors in various neuropsychiatric conditions and for developing targeted therapies .

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of action of N-(3,4-dimethoxyphenethyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide:

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can purity be optimized?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the formation of the piperidine-4-carboxamide core, followed by sequential coupling of the 3,4-dimethoxyphenethyl and 4-fluorophenylamino-oxoethyl moieties. Key steps include:

- Amide bond formation : Use coupling agents like HATU or EDC/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .

- Protection/deprotection strategies : Employ tert-butoxycarbonyl (Boc) groups for amine protection to prevent side reactions during subsequent steps .

- Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ 2.5–3.5 ppm for protons; δ 40–60 ppm for carbons), aromatic methoxy groups (δ 3.7–3.9 ppm), and fluorophenylamide (δ 6.8–7.2 ppm for aromatic protons) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between the phenethyl and piperidine moieties .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error.

- FT-IR : Verify carbonyl stretches (amide C=O at ~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

Advanced: How can computational modeling predict biological targets and optimize binding affinity?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to screen against kinase or GPCR targets. The 4-fluorophenyl group may exhibit π-π stacking with tyrosine residues in kinase active sites .

- Quantum Mechanical (QM) Calculations : Calculate electrostatic potential surfaces (EPS) to assess hydrogen-bonding interactions between the amide groups and target proteins (e.g., ATP-binding pockets) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-receptor complexes. Analyze RMSD and binding free energy with MM-PBSA .

Advanced: How to resolve contradictions in reported bioactivity data across different assay systems?

Methodological Answer:

- Assay Validation :

- Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity. For example, discrepancies in IC₅₀ values may arise from off-target effects in cellular assays .

- Control for fluorophenylamide hydrolysis in cell culture media (e.g., via LC-MS stability studies over 24 hours) .

- Data Normalization : Normalize activity data to reference inhibitors (e.g., staurosporine for kinases) and account for differences in protein expression levels across cell lines .

Advanced: What strategies are effective for designing in vitro assays to evaluate enzyme inhibition?

Methodological Answer:

- Kinase Inhibition Assays :

- Use recombinant kinases (e.g., EGFR or MAPK) with ATP-concentration-matched conditions (1 mM ATP, 10 mM MgCl₂).

- Measure IC₅₀ via fluorescence polarization (FP) or TR-FRET assays using a phospho-specific antibody .

- Metabolic Stability : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion over 60 minutes using LC-MS/MS. Adjust substituents (e.g., methoxy groups) to improve metabolic stability .

Advanced: How to optimize reaction conditions using Design of Experiments (DoE)?

Methodological Answer:

- Factors to Test :

- Temperature (25–80°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–5 mol% Pd for coupling reactions), and reaction time (2–24 hours) .

- Response Surface Methodology (RSM) :

- Use a Central Composite Design (CCD) to model yield and purity. For example, a 3² factorial design can optimize coupling reaction conditions, revealing solvent polarity as the most significant factor .

- Validation : Confirm predicted optimal conditions (e.g., 60°C, 2 mol% Pd in DMF) with triplicate runs, achieving >85% yield and >98% purity .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Process Chemistry Adjustments :

- Replace chromatography with telescoping (e.g., aqueous workup after amide coupling) to reduce solvent waste .

- Optimize exothermic reactions using flow chemistry (e.g., Swern oxidation at 0°C in a microreactor) .

- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progression in real time .

Advanced: How to investigate the compound’s potential as a precursor for novel materials?

Methodological Answer:

- Polymer Synthesis :

- Test copolymerization with acrylates via free-radical initiation (AIBN, 70°C). The piperidine carboxamide group may enhance thermal stability (TGA analysis under N₂) .

- Surface Modification : Functionalize gold nanoparticles via thiol-amide conjugation. Characterize using TEM and UV-Vis to confirm monolayer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.